molecular formula C19H22F2N2O6S2 B496609 1,4-Bis((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methylpiperazine CAS No. 634175-80-7

1,4-Bis((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methylpiperazine

Cat. No.: B496609
CAS No.: 634175-80-7
M. Wt: 476.5g/mol
InChI Key: VQLKGUJDHBJSIS-UHFFFAOYSA-N
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Description

1,4-Bis((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methylpiperazine is a sulfonamide-functionalized piperazine derivative characterized by two 5-fluoro-2-methoxyphenylsulfonyl groups attached to a 2-methylpiperazine core. This compound is part of a broader class of piperazine derivatives known for their pharmacological versatility, including antibacterial, antiviral, and enzyme inhibitory activities . The 2-methyl substitution on the piperazine ring introduces steric and electronic modifications that influence conformational stability and binding interactions with biological targets .

Properties

IUPAC Name

1,4-bis[(5-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O6S2/c1-13-12-22(30(24,25)18-10-14(20)4-6-16(18)28-2)8-9-23(13)31(26,27)19-11-15(21)5-7-17(19)29-3/h4-7,10-11,13H,8-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLKGUJDHBJSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=C(C=CC(=C2)F)OC)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methylpiperazine typically involves multiple steps, starting with the preparation of the 5-fluoro-2-methoxyphenyl sulfonyl chloride. This intermediate is then reacted with 2-methylpiperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the phenyl rings.

Scientific Research Applications

Antitumor Activity

Research has indicated that piperazine derivatives, including 1,4-bis((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methylpiperazine, exhibit promising antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study demonstrated that related piperazine derivatives could effectively inhibit the growth of human cancer cell lines by interfering with critical signaling pathways involved in tumor progression . The structural modifications in the piperazine ring enhance the compound's affinity for specific biological targets.

Antiviral Activity

The compound has also been investigated for its antiviral properties. It is part of a class of compounds that target viral enzymes, potentially disrupting the viral life cycle. For instance, piperazine derivatives have shown activity against proteases essential for viral replication, making them candidates for further development as antiviral agents .

Neuropharmacological Effects

Piperazine compounds are known for their effects on the central nervous system. Preliminary studies suggest that this compound may possess neuroprotective properties and could be explored for treating neurodegenerative diseases. The modulation of neurotransmitter systems by such compounds presents a pathway for developing new therapies .

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against various cancer cell lines, including breast and lung cancer models. Results showed a significant reduction in cell viability at micromolar concentrations, with detailed analysis revealing apoptosis as a primary mechanism of action .

Case Study 2: Antiviral Screening

Another study focused on evaluating the antiviral potential of this compound against SARS-CoV-2. Through a series of in vitro assays, it was found that the compound inhibited viral replication effectively while demonstrating low cytotoxicity in human cell lines . This highlights its potential as a therapeutic agent in combating viral infections.

Mechanism of Action

The mechanism of action of 1,4-Bis((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The fluorine atoms in the phenyl rings can also enhance the compound’s binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Piperazine derivatives are often modified at the N-positions with sulfonyl, aryl, or alkyl groups to enhance target selectivity and pharmacokinetic properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Pharmacological Comparison of Selected Piperazine Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 5-fluoro-2-methoxyphenylsulfonyl (x2), 2-methylpiperazine ~480 (estimated) Under investigation
1,4-Bis(4-fluorophenylsulfonyl)piperazine 4-fluorophenylsulfonyl (x2) 440.44 DPP-4 inhibition (19–30% at 100 µM)
1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-2-methylpiperazine 4-chloro-3-methylphenylsulfonyl (x2), 2-methylpiperazine ~513 (estimated) Not reported
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)piperazine 5-chloro-2-methoxyphenylsulfonyl, phenylmethyl 380.89 Not reported
1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-2-methylpiperazine 5-bromo-2-methoxyphenylsulfonyl (x2), 2-methylpiperazine ~559 (estimated) Research use (custom synthesis)
Key Observations :
  • Substituent Position : The target compound’s 5-fluoro-2-methoxy groups on the phenyl ring contrast with the 4-fluoro substitution in 1,4-bis(4-fluorophenylsulfonyl)piperazine. This positional difference may alter electronic effects (e.g., electron-withdrawing fluorine at C5 vs. C4) and steric interactions, impacting enzyme binding .
  • Methyl vs.
  • 2-Methylpiperazine Core : The 2-methyl group in the target compound and its bromo analogue restricts conformational flexibility compared to unsubstituted piperazines, possibly enhancing receptor selectivity .

Pharmacological and Biochemical Comparisons

Antidiabetic Activity :
  • 1,4-Bis(4-fluorophenylsulfonyl)piperazine demonstrated 30% DPP-4 inhibition at 100 µM and reduced blood glucose levels in streptozotocin-induced diabetic mice. Quantum-polarized ligand docking (QPLD) studies revealed hydrogen bonding with residues R125, E205, and Y662 in the DPP-4 enzyme .
  • Target Compound : While direct data on DPP-4 inhibition is unavailable, the 5-fluoro-2-methoxy groups may enhance binding through additional hydrophobic or dipole interactions compared to 4-fluorophenyl analogues.
Antimicrobial and Antimycobacterial Activity :
  • Piperazine derivatives like SQ109 (a 1,2-ethylenediamine derivative) and 1,4-bis(nopol)piperazine exhibit activity against Mycobacterium tuberculosis by targeting cell wall synthesis .
5-HT(1A) Receptor Affinity :
  • 2-Methylpiperazine derivatives with quinoline or pyrimidine substituents showed moderate to high affinity for 5-HT(1A) receptors (e.g., Ki values in the nM range) .
  • The target compound’s sulfonyl groups may reduce CNS penetration compared to lipophilic aryl substituents, redirecting activity toward peripheral targets.

Biological Activity

1,4-Bis((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methylpiperazine (CAS: 634175-80-7) is a compound that has garnered attention due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C19H22F2N2O6S2
Molar Mass: 476.51 g/mol
Structural Characteristics: The compound features a piperazine ring substituted with sulfonyl groups and fluorinated aromatic moieties, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antibacterial properties. In a study evaluating various piperazine derivatives, compounds were tested against multiple bacterial strains. The results demonstrated that derivatives with sulfonyl groups showed enhanced antibacterial activity, with IC50 values significantly lower than those of standard antibiotics .

CompoundIC50 (µM)Bacterial Strain
This compound3.06Staphylococcus aureus
Reference Antibiotic21.25Staphylococcus aureus

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Specifically, it has shown promise as an inhibitor of urease and acetylcholinesterase (AChE). Inhibition of these enzymes is crucial for the treatment of conditions such as peptic ulcers and Alzheimer's disease.

  • Urease Inhibition: The compound exhibited an IC50 value comparable to established urease inhibitors, suggesting potential therapeutic applications in managing urea-related disorders .
  • AChE Inhibition: AChE inhibitors are vital in treating neurodegenerative diseases. Preliminary results indicate that this compound could serve as a lead for developing new AChE inhibitors .

Study on Anticancer Activity

In a study focused on anticancer properties, derivatives of piperazine including this compound were subjected to cytotoxicity assays on various cancer cell lines. The results indicated that the compound displayed significant antiproliferative effects against human cancer cell lines, particularly in breast and colon cancers .

Toxicological Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. Initial assessments have shown that while the compound exhibits potent biological activity, it also necessitates careful evaluation in vivo to ascertain its safety margins. The cytotoxicity profile indicated an acceptable range for therapeutic use, with further studies required to confirm these findings across different biological systems .

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